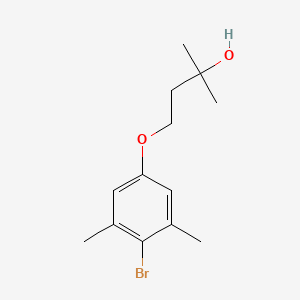
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
Cat. No. B1403311
Key on ui cas rn:
1294453-62-5
M. Wt: 287.19 g/mol
InChI Key: NIZRFKRDLIJSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08455500B2
Procedure details


According to the method of (Example 36) , from 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (5.1 g) and 4-bromo-3,5-dimethylphenol (3.6 g), the subject compound (5.2 mg) was obtained as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH2:13][C:14]([OH:17])([CH3:16])[CH3:15])(=O)=O)=CC=1.[Br:18][C:19]1[C:24]([CH3:25])=[CH:23][C:22]([OH:26])=[CH:21][C:20]=1[CH3:27]>>[Br:18][C:19]1[C:24]([CH3:25])=[CH:23][C:22]([O:26][CH2:12][CH2:13][C:14]([CH3:16])([OH:17])[CH3:15])=[CH:21][C:20]=1[CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1C)O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(OCCC(C)(O)C)C=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.2 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
